3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
Preparation Methods
The synthesis of 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to yield the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets . Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds such as:
These compounds share similar structural features, such as the presence of fluorine atoms and a pyrrole or pyrazole ring. this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C12H11F2NO |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(3,4-difluorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11F2NO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3 |
InChI Key |
MPKKAVHGYRWYAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC(=C(C=C2)F)F)O |
Origin of Product |
United States |
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